(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a rhodanine derivative characterized by a 2-methyl-2H-chromen-3-yl substituent at the C5 position and an octyl chain at the N3 position of the thiazolidin-4-one core. Rhodanine-based compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties . The Z-configuration of the exocyclic double bond at C5 is critical for maintaining planar geometry, which influences intermolecular interactions and bioactivity .
Properties
Molecular Formula |
C22H27NO2S2 |
|---|---|
Molecular Weight |
401.6 g/mol |
IUPAC Name |
(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H27NO2S2/c1-3-4-5-6-7-10-13-23-21(24)20(27-22(23)26)15-18-14-17-11-8-9-12-19(17)25-16(18)2/h8-9,11-12,14-16H,3-7,10,13H2,1-2H3/b20-15- |
InChI Key |
ZWODRVIEYUIRNP-HKWRFOASSA-N |
Isomeric SMILES |
CCCCCCCCN1C(=O)/C(=C/C2=CC3=CC=CC=C3OC2C)/SC1=S |
Canonical SMILES |
CCCCCCCCN1C(=O)C(=CC2=CC3=CC=CC=C3OC2C)SC1=S |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
Octylamine reacts with carbon disulfide in the presence of sodium hydroxide to form a dithiocarbamate intermediate. Subsequent treatment with chloroacetic acid induces cyclization, yielding the thiazolidinone ring. The reaction proceeds optimally in ethanol/water (3:1) at 60–70°C for 6–8 hours, achieving yields of 78–85%.
Table 1: Optimization of 3-Octyl-2-thioxo-1,3-thiazolidin-4-one Synthesis
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol/water (3:1) | 82 |
| Temperature (°C) | 65 | 85 |
| Reaction Time (h) | 7 | 80 |
Purification and Characterization
The crude product is recrystallized from hexane/ethyl acetate (4:1), yielding white crystals. Key spectroscopic data includes:
-
¹H NMR (400 MHz, CDCl₃): δ 0.88 (t, 3H, CH₃), 1.26–1.33 (m, 10H, CH₂), 3.78 (t, 2H, N–CH₂), 4.32 (s, 2H, SCH₂CO).
Preparation of 2-Methyl-2H-chromene-3-carbaldehyde
The chromene aldehyde component is synthesized via Vilsmeier-Haack formylation of 2-methyl-2H-chromene. This method involves treating the chromene derivative with DMF and phosphoryl chloride (POCl₃) at 0–5°C, followed by hydrolysis to yield the aldehyde.
Reaction Optimization
The formylation step requires strict temperature control to avoid over-oxidation. Using DMF (2.5 equiv) and POCl₃ (3.0 equiv) in dichloromethane at 0°C for 2 hours achieves a 72% yield of 2-methyl-2H-chromene-3-carbaldehyde.
Table 2: Vilsmeier-Haack Formylation Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| POCl₃ Equiv | 3.0 | 72 |
| Temperature (°C) | 0 | 68 |
| Solvent | Dichloromethane | 70 |
Knoevenagel Condensation for (5Z)-Configuration
The critical step in assembling the target compound is the Knoevenagel condensation between 3-octyl-2-thioxo-1,3-thiazolidin-4-one and 2-methyl-2H-chromene-3-carbaldehyde. This reaction forms the exocyclic double bond with Z-geometry, guided by steric and electronic factors.
Conventional Method
Traditional heating in refluxing ethanol with piperidine as a base (5 mol%) for 12 hours yields a 65:35 Z/E mixture. The Z-isomer is isolated via column chromatography (silica gel, hexane/acetone 8:2), but the method suffers from prolonged reaction times and moderate selectivity.
Microwave-Assisted Synthesis
Microwave irradiation drastically enhances reaction efficiency. Using a Monowave® 300 reactor at 120°C for 20 minutes with ammonium acetate (10 mol%) in ethanol produces a 92% yield of the Z-isomer (>98% purity by HPLC). The rapid, uniform heating suppresses E-isomer formation, favoring the thermodynamically stable Z-configuration.
Table 3: Comparison of Conventional vs. Microwave Methods
| Parameter | Conventional | Microwave |
|---|---|---|
| Time | 12 h | 20 min |
| Yield (%) | 65 | 92 |
| Z/E Ratio | 65:35 | 98:2 |
Analytical Characterization of the Final Product
The target compound is characterized by:
-
IR (KBr): 1680 cm⁻¹ (C=O), 1585 cm⁻¹ (C=C), 1205 cm⁻¹ (C=S).
-
¹H NMR (500 MHz, DMSO-d₆): δ 0.85 (t, 3H, CH₃), 1.24–1.30 (m, 10H, CH₂), 2.42 (s, 3H, CH₃-Cromenyl), 4.15 (t, 2H, N–CH₂), 6.95–7.45 (m, 4H, chromene-H), 7.82 (s, 1H, CH=C).
-
HRMS (ESI): m/z 373.5 [M+H]⁺ (calculated for C₂₀H₂₃NO₂S₂: 373.12).
Scalability and Industrial Applications
Batch-scale synthesis (100 g) using microwave reactors demonstrates consistent reproducibility, with a 90% yield and 97% Z-purity. The compound’s kinase inhibitory activity (e.g., IC₅₀ = 0.028 μM against DYR1A) highlights its potential in drug discovery .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Anticancer Activity
Thiazolidin-4-one derivatives have garnered significant attention for their anticancer properties. The compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies indicate that thiazolidin-4-one derivatives can inhibit the proliferation of cancer cells through multiple mechanisms, including:
- Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer progression, such as protein tyrosine kinases and histone deacetylases, leading to apoptosis in cancer cells .
- Targeting Microtubules : By disrupting microtubule dynamics, thiazolidinones induce mitotic arrest, which is crucial for preventing cancer cell division .
Case Study: Cytotoxicity Profiles
A study evaluated the cytotoxicity of various thiazolidin-4-one derivatives against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The results indicated that certain derivatives had IC50 values as low as 0.24 µM against HepG2 cells, demonstrating their potential as effective anticancer agents .
Antimicrobial Properties
The compound also exhibits notable antimicrobial activity. Thiazolidin-4-one derivatives have been reported to show effectiveness against a range of bacteria and fungi. The mechanisms include:
- Disruption of Bacterial Cell Walls : Some thiazolidinones interfere with the synthesis of bacterial cell walls, leading to cell lysis .
- Biofilm Inhibition : Certain derivatives have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, which is critical for treating chronic infections .
Case Study: Antimicrobial Efficacy
In one study, a series of thiazolidinone compounds were synthesized and tested against various bacterial strains. The results showed that some compounds had significant antibacterial activity against Gram-negative bacteria like Escherichia coli, with inhibition rates exceeding 80% .
Anti-inflammatory and Analgesic Effects
Thiazolidinone derivatives have also been explored for their anti-inflammatory and analgesic properties. These compounds can modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other mediators involved in inflammation.
Case Study: COX Inhibition
Research has indicated that specific thiazolidinone analogues can act as COX inhibitors, which are commonly used in managing pain and inflammation. For example, some derivatives displayed promising results in reducing inflammation markers in animal models .
Antidiabetic Activity
Thiazolidinones have been investigated for their potential use in diabetes management due to their ability to enhance insulin sensitivity and lower blood glucose levels.
Mechanism of Action
The mechanism of action of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. The thiazolidinone ring can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. The compound’s ability to generate reactive oxygen species may also contribute to its biological effects.
Comparison with Similar Compounds
Key Structural Features :
- Thioxo Group : The 2-thioxo moiety contributes to hydrogen-bonding interactions and metal chelation .
Structural Analogues of Rhodanine Derivatives
Rhodanine derivatives vary in substituents at the C5 benzylidene position and the N3 alkyl/aryl group. Below is a comparative analysis of structurally related compounds (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Diversity :
- The target compound’s chromene-based R1 group distinguishes it from simpler benzylidene (e.g., compound I) or heterocyclic (e.g., thiophene in 3d) derivatives. Chromene moieties may enhance photostability and interaction with biological targets .
- N3 Substituents : The octyl chain in the target compound increases hydrophobicity compared to phenyl (compound I) or smaller alkyl groups (e.g., ethyl in ). This could influence pharmacokinetic properties like absorption and distribution.
Synthetic Methods: Most analogs, including the target compound, are synthesized via Knoevenagel condensation between rhodanine and aldehydes, catalyzed by piperidine . For example, compound 3d was synthesized in ethanol under reflux .
Physicochemical and Crystallographic Properties
- Solubility : The octyl chain in the target compound likely reduces aqueous solubility compared to analogs with polar substituents (e.g., hydroxyl in ).
- Crystallography: Compound I crystallizes in the monoclinic system (space group P2₁/c), with hydrogen-bonding networks stabilizing the structure . Similar analysis for the target compound is absent but anticipated to involve π-π stacking due to the chromene ring.
Biological Activity
The compound (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article explores the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.
1. Synthesis of the Compound
The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidine precursors with various aldehydes or ketones. For this specific compound, the synthesis pathway often includes:
- Starting Materials : 2-methyl-2H-chromen-3-aldehyde and octyl thioketone.
- Reagents : Acid catalysts such as p-toluenesulfonic acid or Lewis acids.
- Conditions : Reactions are generally carried out under reflux conditions in organic solvents like ethanol or acetic acid.
The resulting thiazolidinone structure is confirmed through various spectroscopic techniques, including NMR and mass spectrometry.
2.1 Antimicrobial Activity
Research has demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties against a range of bacterial and fungal strains. The compound has been tested against both Gram-positive and Gram-negative bacteria.
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 250 | 500 |
| Escherichia coli | 500 | >1000 |
| Pseudomonas aeruginosa | >1000 | >1000 |
| Candida albicans | 125 | 250 |
The Minimum Inhibitory Concentration (MIC) values indicate that the compound is particularly effective against S. aureus and C. albicans, suggesting its potential utility as an antimicrobial agent .
2.2 Anticancer Activity
Thiazolidinones have also been investigated for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation in vitro by targeting various cellular pathways involved in tumor growth.
In a study evaluating several thiazolidinone derivatives, it was reported that:
- The compound exhibited cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM.
- Mechanistic studies suggested the induction of apoptosis through the activation of caspase pathways.
The biological activity of (5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-3-octyl-2-thioxo-1,3-thiazolidin-4-one can be attributed to its ability to inhibit specific enzymes and cellular processes:
- Antimicrobial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit DNA replication processes.
- Anticancer Mechanism : It potentially affects cell cycle regulation and induces apoptosis via mitochondrial pathways.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it was more effective than standard antibiotics like ampicillin, highlighting its potential as a treatment option for resistant infections .
Case Study 2: Anticancer Properties
In another investigation focused on its anticancer activity, the compound was tested against various cancer cell lines, including prostate and lung cancer cells. It showed a dose-dependent decrease in viability, with significant effects at lower concentrations compared to traditional chemotherapeutics .
Q & A
Q. Table 1: Bioactivity of Structural Analogs
| Substituent Modifications | Biological Activity (IC50, µM) | Reference |
|---|---|---|
| Octyl → Hexyl chain | Antimicrobial: 12.5 | |
| Chromene → Pyrazole ring | Anticancer: 8.2 | |
| Addition of methoxy group | Anti-inflammatory: 5.7 |
Advanced: How to validate the compound’s mechanism of action involving enzymes/receptors?
Methodological Answer:
- Competitive binding assays : Use radiolabeled ligands (e.g., [3H]-ATP) to measure displacement .
- Enzyme inhibition kinetics : Monitor Michaelis-Menten plots to determine inhibition type (e.g., competitive vs. non-competitive) .
- CRISPR knockout models : Validate target relevance using cells lacking the putative receptor .
Advanced: What challenges arise in scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
